molecular formula C15H15NO2 B13436755 N-(2-hydroxyphenyl)-3-phenylpropanamide

N-(2-hydroxyphenyl)-3-phenylpropanamide

Cat. No.: B13436755
M. Wt: 241.28 g/mol
InChI Key: QQGJTQIOLXPXMV-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It features a phenyl group attached to the nitrogen atom and a hydroxyphenyl group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-3-phenylpropanamide typically involves the reaction of 2-hydroxybenzoic acid with 3-phenylpropanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(2-hydroxyphenyl)-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N-(2-hydroxyphenyl)-3-phenylpropanamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects such as reduced inflammation or pain relief.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(2-hydroxyphenyl)-2-propylpentanamide: A derivative with a longer alkyl chain.

Uniqueness

N-(2-hydroxyphenyl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-3-phenylpropanamide

InChI

InChI=1S/C15H15NO2/c17-14-9-5-4-8-13(14)16-15(18)11-10-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,16,18)

InChI Key

QQGJTQIOLXPXMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2O

Origin of Product

United States

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